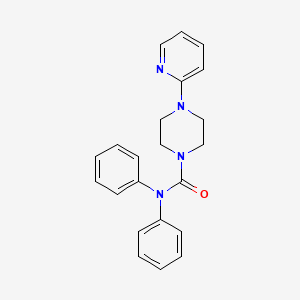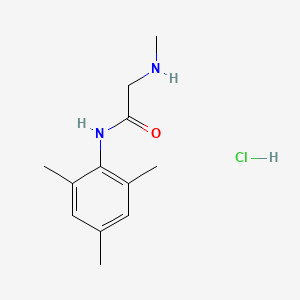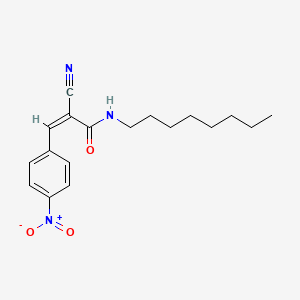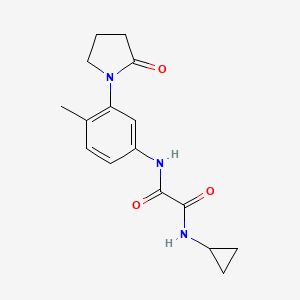
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPC belongs to the class of piperazine derivatives and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
Neurotransmitter Interaction
Studies have explored novel diphenylbutylpiperazinepyridyl derivatives, which include compounds structurally related to N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide, for their effects on the release and reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine in rat brain in vitro. These compounds have been found to inhibit the uptake of all three neurotransmitters significantly and, in some cases, increased the release of serotonin and dopamine, suggesting potential applications in studying neurotransmitter dynamics and possibly in the development of therapeutic agents for neurological disorders (Pettersson, 1995).
Anticancer and Anti-inflammatory Properties
Another research avenue involves the synthesis of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating the potential of this compound derivatives in cancer therapy and inflammation control. These compounds exhibited cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase, a key enzyme involved in inflammatory processes, underscoring their utility in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Material Science Applications
In the field of material science, derivatives of this compound have been utilized in the synthesis and characterization of new aromatic polyamides with enhanced thermal stability and excellent solubility. These materials demonstrate potential for various industrial applications due to their thermal properties and structural characteristics, offering insights into the development of novel polymeric materials (Choi & Jung, 2004).
Corrosion Inhibition
This compound and its derivatives have also been studied for their corrosion inhibition properties, particularly in protecting mild steel in hydrochloric acid environments. The inhibition efficiency of these compounds suggests their applicability in corrosion protection, making them valuable in industries where metal preservation is critical (Paramasivam, 2016).
properties
IUPAC Name |
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(25-17-15-24(16-18-25)21-13-7-8-14-23-21)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMAOQOFVAPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)

![3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2536856.png)
![7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2536859.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2536860.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B2536863.png)
![N-(4-butylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536866.png)


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2536871.png)